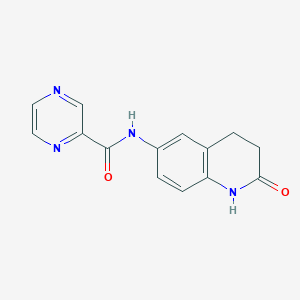

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-13-4-1-9-7-10(2-3-11(9)18-13)17-14(20)12-8-15-5-6-16-12/h2-3,5-8H,1,4H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBZUZDPKPLUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide typically involves the condensation of a quinoline derivative with a pyrazine carboxylic acid or its derivatives. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Anti-Mycobacterial Pyrazinecarboxamides

Key Analogs :

- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (Compound C) : Exhibits an MIC of 2 mg/L against Mycobacterium tuberculosis H37Rv, four-fold more potent than pyrazinamide (PZA). The iodine substituent enhances lipophilicity and electron-withdrawing effects, improving target binding .

- N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide (Compound D) : Shows an IC50 of 0.728 mg/mL and IC90 of 0.819 mg/mL, significantly outperforming PZA (IC90 > 20 mg/mL). The bulky tert-butyl group likely stabilizes hydrophobic interactions .

Comparison: The target compound replaces the iodophenyl group with a tetrahydroquinolin system. However, the absence of iodine may reduce electron-withdrawing effects critical for anti-mycobacterial activity .

Tetrahydroquinolin-Based Derivatives

Key Analogs :

- Compound 35 (S/R enantiomers): Features a thiophene-2-carboximidamide substituent on the tetrahydroquinolin core. Demonstrates chiral-dependent activity, with the (S)-enantiomer showing higher purity (99.3%) and specific rotation ([α] = −18.0°). The thiophene group may enhance π-π stacking in enzyme binding .

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide: A sulfonamide analog with a molecular weight of 268.33 g/mol. Sulfonamides typically exhibit antibacterial activity, but the carboxamide group in the target compound may offer better hydrogen-bonding capacity .

Comparison :

The pyrazine carboxamide in the target compound introduces a planar, nitrogen-rich heterocycle, which could improve interactions with polar enzyme active sites compared to sulfonamides or thiophene derivatives. Additionally, the pyrazine ring’s electron-deficient nature may facilitate charge-transfer interactions absent in saturated or sulfur-containing analogs .

Heterocyclic Hybrids with Diverse Cores

Key Analogs :

- N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide : Combines triazolo-pyrazine and furan moieties. The furan oxygen may enhance solubility, while the triazole ring contributes to metabolic stability .

- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: A pyrazolo-pyridine derivative with a molecular weight of 374.4 g/mol.

Comparison: The tetrahydroquinolin core in the target compound offers partial saturation, balancing flexibility and rigidity. The pyrazine carboxamide’s orientation could also influence binding kinetics compared to bulkier fused heterocycles .

Structural-Activity Relationship (SAR) Trends

- Electron-Withdrawing Substituents : Iodine or tert-butyl groups on aromatic rings enhance anti-mycobacterial activity by modulating electron density and lipophilicity .

- Hydrogen-Bonding Groups: The tetrahydroquinolin NH and pyrazine carboxamide CONH groups provide hydrogen-bond donors/acceptors, critical for enzyme inhibition .

- Rigidity vs. Flexibility: Saturated cores (e.g., tetrahydroquinolin) improve bioavailability by reducing metabolic degradation, while aromatic systems enhance π-π interactions .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide is a compound that belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a quinoline moiety and a pyrazine ring. Its IUPAC name is N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyrazine-2-carboxamide, with a molecular formula of and a molecular weight of 272.28 g/mol. The presence of both rings contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP). This increase can result in anti-inflammatory effects and modulation of various signaling pathways.

- Receptor Interaction : It may also interact with various receptors involved in neurotransmission and cellular signaling, contributing to its potential neuroprotective effects.

Antioxidant Activity

Research indicates that quinoline derivatives possess significant antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress in cellular models.

Anti-inflammatory Effects

The inhibition of phosphodiesterase enzymes by this compound suggests potential anti-inflammatory applications. Elevated cAMP levels can lead to the downregulation of pro-inflammatory cytokines and mediators.

Neuroprotective Potential

Preliminary studies have indicated that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress positions it as a candidate for further investigation in conditions such as Alzheimer's disease.

Research Findings

A summary table of relevant studies on the biological activity of this compound is presented below:

Case Study 1: Neuroprotective Effects

In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the modulation of cAMP levels and subsequent activation of protective signaling pathways.

Case Study 2: Inflammation Model

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide?

- Methodological Answer : The compound can be synthesized via amide coupling reactions. A typical procedure involves reacting 6-amino-1,2,3,4-tetrahydroquinolin-2-one with pyrazine-2-carboxylic acid derivatives (e.g., activated esters or acid chlorides). For example, EDCI·HCl and HOBt in DMF with DIPEA as a base at 60°C for 18 hours under inert conditions, followed by purification via recrystallization or column chromatography . Alternative routes include catalytic hydrogenation of nitro intermediates (e.g., using Pd/C and H₂ in ethanol) to reduce nitro groups to amines before coupling .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:

- 1H NMR : Verify aromatic proton environments (e.g., δ 7.0–8.5 ppm for pyrazine and tetrahydroquinoline protons) and integration ratios .

- Mass Spectrometry (ESI-HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 369.2) .

- X-ray Crystallography : Resolve planar geometry and intramolecular hydrogen bonding patterns (e.g., N—H⋯N interactions in the asymmetric unit) .

- HPLC : Assess purity (>99%) using reverse-phase columns and UV detection at 254 nm .

Q. What biological targets or therapeutic applications are associated with this compound?

- Methodological Answer : The compound has been explored as a:

- Kinase Inhibitor : Selective inhibition of GSK-3β (IC₅₀ < 1 μM) via competitive binding to the ATP pocket, validated through kinase panel assays .

- Monoamine Oxidase-B (MAO-B) Inhibitor : Demonstrated neuroprotective potential in Parkinson’s disease models (IC₅₀ = 0.8 μM) with >100-fold selectivity over MAO-A .

- Antitubercular Agent : Pyrazine derivatives exhibit activity against Mycobacterium tuberculosis (MIC = 2–8 μg/mL) by targeting fatty acid biosynthesis .

Advanced Research Questions

Q. How can researchers address low yields in amide coupling steps during synthesis?

- Methodological Answer : Low yields (<50%) in coupling reactions often arise from steric hindrance or poor solubility. Mitigation strategies include:

- Activating Agents : Use HATU instead of EDCI for bulky substrates, improving coupling efficiency .

- Solvent Optimization : Switch to DMSO or THF to enhance reagent solubility.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 18 hours) .

- Purification : Employ preparative SFC (supercritical fluid chromatography) for enantiomerically pure products .

Q. What chiral separation methods are effective for enantiomeric resolution of this compound?

- Methodological Answer : Enantiomers can be separated using:

- Chiralpak AD-H Column (SFC) : Isocratic elution with 50% isopropyl alcohol/CO₂ + 0.2% diethylamine at 100 bar. Retention times (RT) differ by 0.88 min (e.g., S-enantiomer RT = 2.42 min; R-enantiomer RT = 3.30 min) .

- Optical Rotation Validation : Confirm stereochemistry via [α]D values (e.g., −18.0° for S-enantiomer in methanol) .

Q. How to resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?

- Methodological Answer :

- XRD vs. DFT : Compare experimental bond lengths (e.g., C=O at 1.23 Å in XRD vs. 1.25 Å in DFT) to assess accuracy. Adjust computational parameters (e.g., basis sets) to match experimental data .

- Hydrogen Bonding : Validate intramolecular interactions (e.g., N—H⋯N) via IR spectroscopy (stretching frequencies at ~3300 cm⁻¹) .

Q. What strategies evaluate selectivity in kinase inhibition assays?

- Methodological Answer :

- Kinome-Wide Profiling : Test against a panel of 40+ kinases (e.g., CDK2, EGFR) at 1 μM concentration.

- Cellular Assays : Measure IC₅₀ in disease-relevant cell lines (e.g., SH-SY5Y for neuroprotection) .

- Co-Crystallization : Resolve binding modes with target kinases (e.g., GSK-3β) to identify off-target interactions .

Q. How to address discrepancies in reported biological activity (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Conditions : Standardize protocols (e.g., ATP concentration, incubation time). For MAO-B, use kynuramine as a substrate in PBS (pH 7.4) .

- Compound Stability : Test degradation under assay conditions (e.g., DMSO stock stability at −20°C).

- Batch Analysis : Compare purity (>99% by HPLC) and stereochemistry across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.